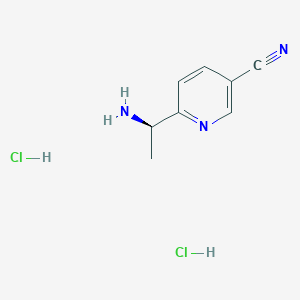

(R)-6-(1-Aminoethyl)nicotinonitrile dihydrochloride

Beschreibung

(R)-6-(1-Aminoethyl)nicotinonitrile dihydrochloride is a chiral nicotinonitrile derivative characterized by a pyridine ring substituted with a nitrile group at position 3, an aminoethyl side chain at position 6, and a dihydrochloride salt formulation. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors, particularly in oncology and antimicrobial research . The (R)-stereochemistry at the aminoethyl group is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles .

Eigenschaften

Molekularformel |

C8H11Cl2N3 |

|---|---|

Molekulargewicht |

220.10 g/mol |

IUPAC-Name |

6-[(1R)-1-aminoethyl]pyridine-3-carbonitrile;dihydrochloride |

InChI |

InChI=1S/C8H9N3.2ClH/c1-6(10)8-3-2-7(4-9)5-11-8;;/h2-3,5-6H,10H2,1H3;2*1H/t6-;;/m1../s1 |

InChI-Schlüssel |

NWGDRKYCDQHRPM-QYCVXMPOSA-N |

Isomerische SMILES |

C[C@H](C1=NC=C(C=C1)C#N)N.Cl.Cl |

Kanonische SMILES |

CC(C1=NC=C(C=C1)C#N)N.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of Nicotinonitrile Core

The nicotinonitrile moiety is generally prepared by functionalizing 6-chloronicotinonitrile or related precursors. According to patent literature, the synthesis of nicotinyl esters and related derivatives involves reaction of 6-aminonicotinic acid with alkali carbonates in dimethylformamide (DMF), followed by reaction with chloromethylpyridine hydrochloride at elevated temperatures to yield intermediates suitable for further transformation.

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | 6-Aminonicotinic acid + Potassium carbonate in DMF, reflux 60 h | Formation of potassium salt of 6-aminonicotinic acid | - |

| 2 | Addition of 3-chloromethylpyridine hydrochloride at 100 °C | Nicotinyl ester intermediate | 34.4 |

This method highlights the importance of DMF as the solvent to achieve high yields; other solvents such as water, acetone, ethanol, and acetonitrile gave poor yields.

Asymmetric Introduction of the 1-Aminoethyl Group

The chiral 1-aminoethyl substituent is introduced via asymmetric synthesis methods. A representative approach involves:

- Use of chiral auxiliaries or catalysts to induce enantioselectivity.

- Reaction of appropriate nicotinonitrile intermediates with chiral amine sources or via asymmetric reductive amination.

A recent study demonstrated an asymmetric synthesis route for related tetrahydronaphthyridine derivatives, which can be adapted for (R)-6-(1-Aminoethyl)nicotinonitrile dihydrochloride. The method involves:

- Preparation of 2-chloro-6-methoxynicotinoyl chloride.

- Conversion to 2-chloro-6-methoxynicotinoyl cyanide.

- Subsequent asymmetric amination and salt formation steps under controlled conditions to yield the (R)-enantiomer with high enantiomeric excess (up to 98.9% ee).

| Step | Reagents & Conditions | Outcome | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 1 | 6-Methoxynicotinic acid + SOCl2, 60 °C, 3 h | 2-Chloro-6-methoxynicotinoyl chloride | - | - |

| 2 | Reaction with cyanide source, 70 °C, 30 min | 2-Chloro-6-methoxynicotinoyl cyanide | - | - |

| 3 | Asymmetric amination with chiral amine source, room temp, 1 h | (R)-6-(1-Aminoethyl)nicotinonitrile derivative | 72 | 98.9 |

| 4 | Formation of dihydrochloride salt, precipitation, drying | (R)-6-(1-Aminoethyl)nicotinonitrile dihydrochloride | - | - |

This method emphasizes moisture-sensitive intermediates and the necessity of careful solvent exchange and purification steps.

Alternative Methods and Reaction Enhancements

Microwave-assisted synthesis and ball milling have been explored to improve reaction times and selectivity in related alkylation reactions of pyridine derivatives. Microwave irradiation drastically reduces reaction times from days to minutes and improves selectivity for desired products. However, ball milling has shown less favorable outcomes.

| Method | Reaction Time | Yield (%) | Selectivity | Notes |

|---|---|---|---|---|

| Conventional reflux | Days | Moderate | Moderate | Long reaction times |

| Microwave-assisted | Minutes | High | High | Reduced solvent use, faster |

| Ball milling | Hours | Low | Poor | Less effective for this system |

Microwave-assisted methods may be applied to the asymmetric alkylation steps in the synthesis of (R)-6-(1-Aminoethyl)nicotinonitrile dihydrochloride to enhance efficiency.

Summary Table of Preparation Methods

| Stage | Reagents/Conditions | Key Outcomes | Yield (%) | Notes |

|---|---|---|---|---|

| Nicotinyl ester formation | 6-Aminonicotinic acid + K2CO3 in DMF, reflux, then 3-chloromethylpyridine hydrochloride at 100 °C | Nicotinyl ester intermediate | 34.4 | DMF critical for yield |

| Conversion to nicotinoyl chloride | SOCl2, 60 °C, 3 h | 2-Chloro-6-methoxynicotinoyl chloride | - | Moisture sensitive |

| Cyanide substitution | Cyanide source, 70 °C, 30 min | 2-Chloro-6-methoxynicotinoyl cyanide | - | Used without further purification |

| Asymmetric amination | Chiral amine, room temperature, 1 h | (R)-6-(1-Aminoethyl)nicotinonitrile intermediate | 72 | 98.9% ee |

| Salt formation | Acidification to dihydrochloride salt | (R)-6-(1-Aminoethyl)nicotinonitrile dihydrochloride | - | Improves stability and solubility |

Analyse Chemischer Reaktionen

Types of Reactions

®-6-(1-Aminoethyl)nicotinonitrile dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to amines or other reduced forms.

Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the aminoethyl group.

Reduction: Reduced amines or other hydrogenated products.

Substitution: Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

®-6-(1-Aminoethyl)nicotinonitrile dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ®-6-(1-Aminoethyl)nicotinonitrile dihydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

Pathways Involved: It influences biochemical pathways related to neurotransmission, cellular signaling, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs in the Nicotinonitrile Family

Several closely related compounds have been synthesized, differing in substituent positions, functional groups, and stereochemistry. Key examples include:

Key Observations :

- Functional Groups: Replacing the nitrile with a methyl ester (e.g., Methyl (S)-6-(1-aminoethyl)nicotinate dihydrochloride) increases hydrophilicity but may reduce electrophilic reactivity, impacting target engagement .

- Stereochemistry : The (R)-configuration in the main compound and Y-27632 is critical for activity, as mirrored in their kinase-inhibiting roles .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-6-(1-Aminoethyl)nicotinonitrile dihydrochloride, and what challenges arise during purification?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution reactions, followed by chiral resolution to isolate the (R)-enantiomer. A common approach includes coupling a pyridine derivative with an aminoethyl group under controlled pH, followed by hydrochloride salt formation .

- Challenges : Purification often requires chiral chromatography or recrystallization to ensure enantiomeric purity. Residual solvents (e.g., DCM or THF) and byproducts from incomplete coupling must be monitored via HPLC or NMR .

Q. How should researchers handle and store (R)-6-(1-Aminoethyl)nicotinonitrile dihydrochloride to maintain stability?

- Handling : Use inert gas (e.g., N₂) during storage to prevent oxidation. The compound is hygroscopic; store desiccated at 2–8°C in amber vials .

- Stability : Degradation occurs at >40°C or in aqueous solutions at neutral/basic pH. Pre-formulate stock solutions in anhydrous DMSO for biological assays and use within 48 hours .

Q. What analytical techniques are critical for confirming the identity and purity of this compound?

- HPLC : Quantify enantiomeric purity using chiral columns (e.g., Chiralpak AD-H) with UV detection at 254 nm .

- NMR : Confirm stereochemistry via ¹H-NMR (e.g., δ 8.2–8.5 ppm for pyridine protons) and compare specific rotation values ([α]ᴅ²⁰ = +2.0° to +10.0° in methanol) .

Advanced Research Questions

Q. How does the ROCK inhibitory activity of (R)-6-(1-Aminoethyl)nicotinonitrile dihydrochloride compare to structural analogs like Y-27632?

- Mechanistic Insight : The compound shares structural homology with Y-27632, a known ROCK inhibitor, via its pyridine and aminoethyl motifs. However, the nitrile group may alter binding affinity to the ATP-binding pocket of ROCK1/2 .

- Experimental Design : Compare IC₅₀ values using kinase selectivity profiling (e.g., KinomeScan) and functional assays (e.g., endothelial cell relaxation studies) .

Q. What strategies resolve contradictions in cellular response data (e.g., endothelial-dependent vs. independent effects)?

- Case Study : In vascular studies, conflicting results may arise from differences in endothelial integrity. Use genetic knockout models (e.g., eNOS⁻/⁻) or co-administration with L-NAME (NOS inhibitor) to isolate ROCK-specific pathways .

- Data Normalization : Include controls for cell viability (MTT assay) and ROCK activity (phospho-MYPT1 Western blot) .

Q. How can researchers optimize experimental conditions for in vivo pharmacokinetic studies?

- Dosing : Administer via intravenous bolus (1–5 mg/kg) in saline with <0.1% DMSO to avoid solvent toxicity. Monitor plasma half-life using LC-MS/MS .

- Metabolism : Assess hepatic clearance via microsomal stability assays (CYP3A4/2D6 isoforms) and identify metabolites with high-resolution mass spectrometry .

Comparative and Structural Analysis

Q. What structural modifications enhance the selectivity of (R)-6-(1-Aminoethyl)nicotinonitrile dihydrochloride for ROCK over related kinases?

- SAR Insights : Replace the nitrile group with a carboxamide (as in Y-27632) to improve hydrogen bonding with kinase hinge regions. Fluorination at the pyridine C-2 position may reduce off-target effects on PKA/PKG .

- Validation : Use molecular docking (AutoDock Vina) and site-directed mutagenesis of ROCK1 (e.g., Leu205Ala) to validate binding interactions .

Q. How do stability profiles of dihydrochloride salts compare to free bases in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.